Amphetamine sulfate
Overview
Description
Amphetamine sulfate is a central nervous system stimulant and sympathomimetic agent. It is primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is a white to off-white crystalline powder with a slightly bitter taste. It was first synthesized in 1927 and has since been used for various medical and non-medical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amphetamine sulfate can be synthesized through several methods. One common method involves the reduction of phenylacetone with ammonia and a reducing agent such as aluminum amalgam or lithium aluminum hydride. The resulting amphetamine free base is then reacted with sulfuric acid to form this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Amphetamine sulfate undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form benzyl methyl ketone and other by-products.
Reduction: Reduction of this compound can yield amphetamine free base.
Substitution: Substitution reactions can occur at the amine group or the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions
Major Products
Oxidation: Benzyl methyl ketone.
Reduction: Amphetamine free base.
Substitution: Various substituted amphetamines depending on the reagents used
Scientific Research Applications
Amphetamine sulfate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of amphetamines.
Biology: Studied for its effects on neurotransmitter systems and behavior in animal models.
Medicine: Used in clinical research to understand its efficacy and safety in treating ADHD and narcolepsy.
Industry: Employed in the development of new pharmaceuticals and as a precursor in the synthesis of other compounds .
Mechanism of Action
Amphetamine sulfate exerts its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. It achieves this by binding to and reversing the function of the dopamine and norepinephrine transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Similar in structure but has a higher potency and longer duration of action.
Methylphenidate: Used for similar therapeutic purposes but has a different mechanism of action.
Ephedrine: A sympathomimetic amine with similar stimulant effects but less potent .
Uniqueness
Amphetamine sulfate is unique in its balanced efficacy and safety profile for treating ADHD and narcolepsy. Its ability to increase both dopamine and norepinephrine levels makes it particularly effective in managing symptoms of these disorders. Additionally, its relatively short half-life allows for better control of dosing and reduces the risk of accumulation and side effects .
Properties
IUPAC Name |
1-phenylpropan-2-amine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHRZPFZZDCOPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
300-62-9 (Parent) | |
Record name | Amphetamine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020082 | |
Record name | Amphetamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light. | |
Record name | AMPHETAMINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | AMPHETAMINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.15 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | AMPHETAMINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
60-13-9 | |
Record name | AMPHETAMINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Amphetamine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amphetamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPHETAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPV8NK46S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
536 to 538 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | AMPHETAMINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19815 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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